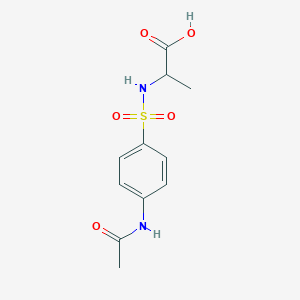

2-(4-Acetamidobenzenesulfonamido)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

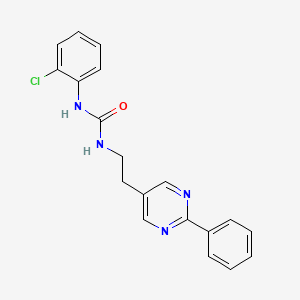

“2-(4-Acetamidobenzenesulfonamido)propanoic acid” is a chemical compound with the CAS Number: 87661-70-9 . It has a molecular weight of 286.31 . It is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14N2O5S/c1-7(11(15)16)13-19(17,18)10-5-3-9(4-6-10)12-8(2)14/h3-7,13H,1-2H3, (H,12,14) (H,15,16) . This compound contains a total of 33 bonds, including 19 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 hydroxyl group, and 1 sulfonamide .Physical And Chemical Properties Analysis

The melting point of “this compound” is between 222-225 degrees Celsius . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Mode of Action and Early Observations

One of the earliest observations related to compounds structurally similar to 2-(4-Acetamidobenzenesulfonamido)propanoic acid was the role of sulfanilamide derivatives in treating bacterial infections. Studies suggested that these compounds, including para-aminobenzenesulfonamide, played a crucial role in enhancing the phagocytosis of bacteria by leukocytes, potentially by interfering with bacterial capsule formation, thus rendering the pathogens more susceptible to immune responses (Bliss & Long, 1937).

Chemical Synthesis and Modification

Significant research has been focused on the synthesis and chemical modification of sulfonamide compounds for various applications. For instance, a study on the synthesis of biaryl sulfonamides from O-acetyl amidoximes under acidic conditions showed that these compounds could be transformed into 1,2,4-oxadiazoles with high yields and purity, demonstrating the versatility of sulfonamide derivatives in chemical synthesis (Dosa, Daniels, & Gütschow, 2011).

Applications in Antitumor Research

Research into the antitumor applications of sulfonamide derivatives has been promising. A novel approach involved designing sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard. These compounds demonstrated significant antitumor activity with low toxicity, highlighting the potential of sulfonamide-based compounds in cancer therapy (Huang, Lin, & Huang, 2001).

Photocatalytic Applications

Another study explored the photocatalytic degradation of pharmaceuticals using TiO2 nanoparticles, providing insights into environmental applications of related chemical structures. Although not directly related to this compound, this research demonstrates the broader relevance of sulfonamide derivatives in environmental chemistry (Jallouli et al., 2017).

Herbicidal Activity

The synthesis of 4-aryloxyacetamido(propionamido)benzenesulfonamides and testing for herbicidal activities revealed that most of these compounds possess good herbicidal properties. This indicates that derivatives of sulfonamides, including structures similar to this compound, could be potential candidates for developing new herbicides (De, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(4-acetamidophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-7(11(15)16)13-19(17,18)10-5-3-9(4-6-10)12-8(2)14/h3-7,13H,1-2H3,(H,12,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICBDQHPLNZBLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

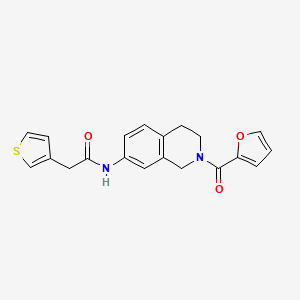

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2918234.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide](/img/structure/B2918235.png)

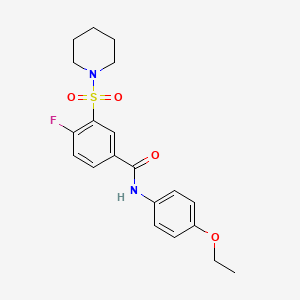

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2918237.png)

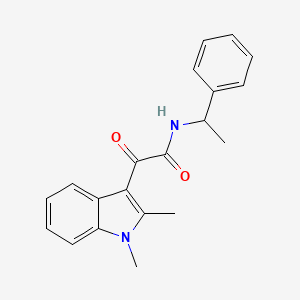

![methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2918244.png)

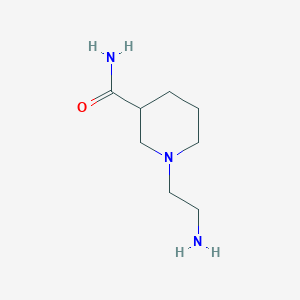

![(E)-4-(Dimethylamino)-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2918249.png)

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2918251.png)